![molecular formula C7H10N2O B2991153 (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol CAS No. 1909305-08-3](/img/structure/B2991153.png)
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol is a chemical compound with an intriguing structure. It combines a pyrrolopyrazole core with a methanol functional group. The compound’s systematic name is 4-(2-((4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl)oxy)ethyl)morpholine . Let’s explore its various facets:
Molecular Structure Analysis
The molecular structure of This compound comprises a fused pyrrolopyrazole ring system linked to a quinoline moiety via an ether bridge. The morpholine group is attached to the quinoline ring. The compound’s molecular weight is approximately 3646.6 g/mol . For a visual representation, refer to the Human Metabolome Database entry.
科学的研究の応用
Synthesis and Photophysical Properties
A study by Bingul et al. (2018) explored the synthesis of pyrrolocarbazole compounds, investigating their photophysical and antioxidant properties. This research provides insights into the chemical behavior and potential applications of structurally related pyrrolopyrazole derivatives, such as in light-emitting materials and as antioxidants (Bingul et al., 2018).
Photoinduced Addition Reactions
Research by Drew et al. (1999) describes the photoinduced addition of methanol to dihydropyrrole derivatives, leading to pyrrolidin-2-ones. This study highlights the reactivity of pyrrolo derivatives under photochemical conditions, which could be relevant for the manipulation or synthesis of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol and related compounds (Drew et al., 1999).
Antimicrobial and Antioxidant Activities
The synthesis and biological evaluation of tri-substituted pyrazoles, including studies on their antimicrobial and antioxidant activities, was conducted by Lynda (2021). This indicates a research interest in pyrazole derivatives, like this compound, for potential applications in medicine and pharmacology (Lynda, 2021).
Molecular Docking and Computational Analysis
A study on pyrazoles by Katariya et al. (2021) involved synthesis, molecular docking, and evaluation of anticancer and antimicrobial activities, demonstrating the computational and experimental approaches to explore the therapeutic potential of pyrazole derivatives. Such methodologies could be applicable to the research on this compound (Katariya et al., 2021).
作用機序
Target of Action
Related compounds have been shown to interact with various targets such ascholinesterase and CDK2 , which play crucial roles in neurological disorders and cancer treatment, respectively.
Mode of Action
Similar compounds have been reported to inhibittubulin polymerization , which disrupts the formation of the mitotic spindle, thereby inhibiting cell division and growth.
Biochemical Pathways
Related compounds have been associated with thereactive oxygen species (ROS) pathway , which plays a significant role in cellular processes such as apoptosis and cell signaling.
Pharmacokinetics
A related compound has been reported to havehigh gastrointestinal absorption and is not a P-gp substrate , which could potentially enhance its bioavailability.
Result of Action
Related compounds have demonstratedsuperior cytotoxic activities against certain cancer cell lines , suggesting potential antitumor effects.
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such aspH and solvent system .
特性
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-4-8-9-3-1-2-7(6)9/h4,10H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMNYYVXLGTVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

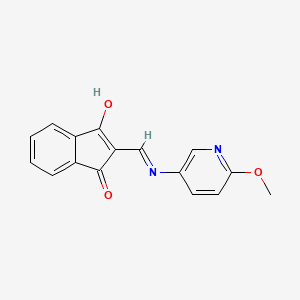

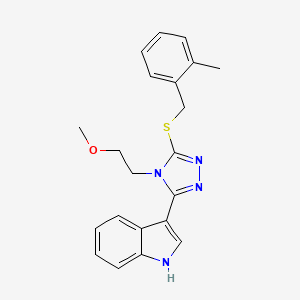
![5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2991077.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2991078.png)
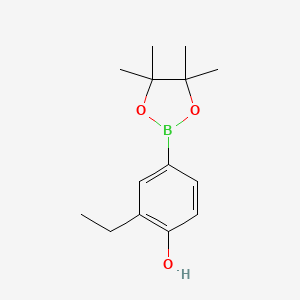
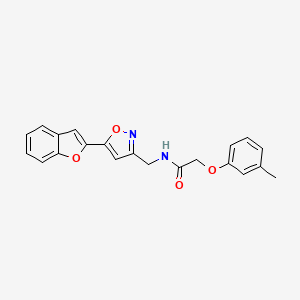
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2991084.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2991085.png)

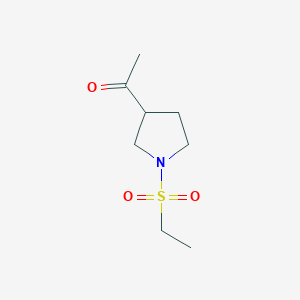
![8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2991091.png)
![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991093.png)
